N'-hydroxy-4-methylcyclohexane-1-carboximidamide
Description
N’-hydroxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-hydroxy-4-methylcyclohexane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSJSHCPBMBZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-methylcyclohexane-1-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-4-methylcyclohexane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carboximidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-methylcyclohexane-1-carboxamide
- 4-methylcyclohexane-1-carboximidamide
- N-hydroxycyclohexane-1-carboximidamide
Uniqueness
N’-hydroxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both a hydroxyl group and a carboximidamide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Biological Activity
N'-Hydroxy-4-methylcyclohexane-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, drawing on diverse sources of information.
Chemical Structure and Properties
The chemical formula for this compound is . It features a hydroxyl group, a carboximidamide functional group, and a cyclohexane ring, which contribute to its unique biological properties.
1. Cytotoxicity
Cytotoxicity refers to the capacity of a compound to induce cell damage or death. In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cell lines.
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
2. Antidiabetic Properties
Research indicates that this compound may also possess antidiabetic properties. It has been evaluated for its ability to inhibit enzymes involved in glucose metabolism.
Inhibition of these enzymes can reduce glucose absorption in the intestines, potentially lowering blood sugar levels.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The study found:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Study 2: Diabetes Management
In a preclinical model of diabetes, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in muscle cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
